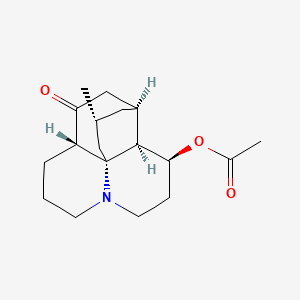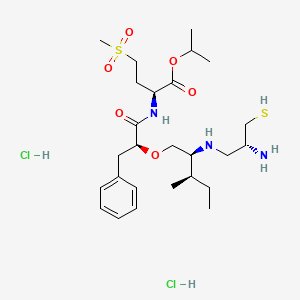
L-744,832 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-744,832 Dihydrochloride is a potent and selective inhibitor of Ras farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in inducing tumor regression and promoting apoptosis in various cancer models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-744,832 Dihydrochloride is synthesized through a series of chemical reactions involving the condensation of specific carboxylic acids and amines. The process typically involves the use of protecting groups to ensure selective reactions at desired sites. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-744,832 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
L-744,832 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of farnesyltransferase and its effects on protein function.
Biology: Employed in cell cycle studies to understand the role of farnesyltransferase in cell division and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting Ras-driven tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Wirkmechanismus
L-744,832 Dihydrochloride exerts its effects by inhibiting the enzyme Ras farnesyltransferase. This inhibition prevents the farnesylation of Ras proteins, which is essential for their proper localization and function. As a result, the compound disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis. The molecular targets include the Ras protein and downstream effectors involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesylthiosalicylic Acid: Another farnesyltransferase inhibitor with similar anti-tumor properties.
Tipifarnib: A clinically investigated farnesyltransferase inhibitor with potential therapeutic applications.
Lonafarnib: Known for its use in treating progeria and other diseases involving defective farnesylation.
Uniqueness
L-744,832 Dihydrochloride stands out due to its high potency and selectivity for Ras farnesyltransferase. Its ability to induce tumor regression and promote apoptosis in various cancer models makes it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C26H47Cl2N3O6S2 |
|---|---|
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;dihydrochloride |
InChI |
InChI=1S/C26H45N3O6S2.2ClH/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3;;/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30);2*1H/t19-,21-,22+,23-,24+;;/m1../s1 |
InChI-Schlüssel |
ICKVQWDEDGGWBC-DLEGUINGSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N.Cl.Cl |
Kanonische SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


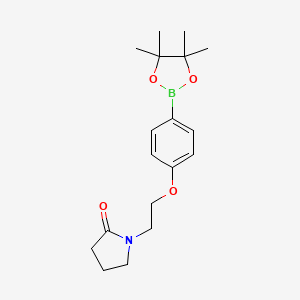
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
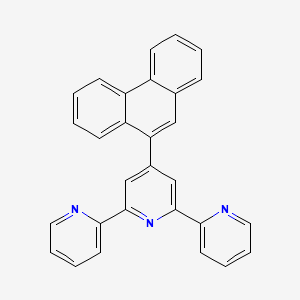
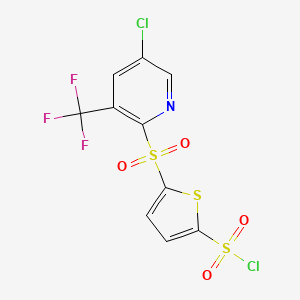
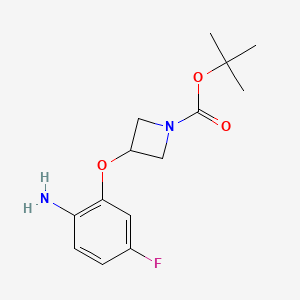
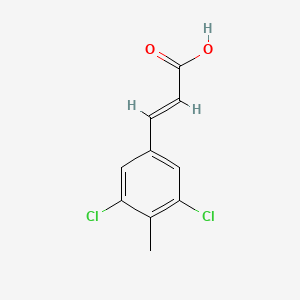
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

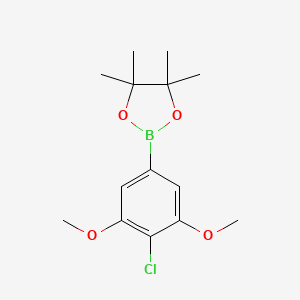
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
